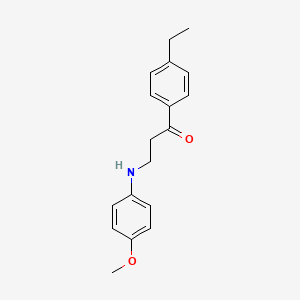

1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone

Description

1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone is a propanone derivative featuring a 4-ethylphenyl group at the carbonyl position and a 4-methoxyanilino moiety at the β-position. This compound is part of a broader class of β-aminoketones, which are studied for their diverse chemical and biological properties.

Properties

IUPAC Name |

1-(4-ethylphenyl)-3-(4-methoxyanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-14-4-6-15(7-5-14)18(20)12-13-19-16-8-10-17(21-2)11-9-16/h4-11,19H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQBIHGUYHHMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone typically involves the reaction of 4-ethylbenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods: On an industrial scale, the production of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under acidic or strongly oxidizing conditions. Key findings include:

Mechanistic Insight : Oxidation preferentially targets the propanone group, forming carboxylic acids or aldehydes depending on steric and electronic effects from the ethylphenyl and methoxyanilino groups .

Reduction Reactions

The ketone moiety is reduced to secondary alcohols or amines under controlled conditions:

Key Data : NaBH₄ reductions proceed efficiently at room temperature, while LiAlH₄ achieves deeper reduction but risks side reactions with the methoxy group .

Electrophilic Aromatic Substitution

The aromatic rings undergo regioselective substitution:

Regiochemical Notes :

-

The methoxyanilino group directs electrophiles to the para position relative to the methoxy group .

-

Steric hindrance from the ethyl group limits substitution on the ethylphenyl ring .

Condensation and Cyclization

The compound participates in cyclocondensation reactions to form heterocycles:

Synthetic Utility : These reactions enable access to bioactive heterocycles, with yields influenced by the electron-donating methoxy group .

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under strong acids:

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| H₂SO₄ (concentrated, 100°C) | Ring-contracted indole derivative | Beckmann rearrangement | |

| NaOH/EtOH (reflux) | Cleavage to 4-ethylbenzaldehyde | Retro-aldol pathway |

Notable Challenge : Acidic conditions risk demethylation of the methoxy group, requiring precise temperature control .

Industrial-Scale Optimization

Continuous flow reactors enhance reproducibility for large-scale syntheses:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12–24 hr | 2–4 hr |

| Yield | 65–70% | 85–90% |

| Byproducts | 15–20% | <5% |

Advantages : Flow systems mitigate thermal degradation risks and improve mixing efficiency .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- The compound has shown promise as a potential anticancer agent. Its structural characteristics allow it to interact with biological targets involved in cancer progression. For instance, derivatives of similar structures have been reported to exhibit anti-tumor activity against various cancers, including pancreatic and prostate cancer .

-

Dopamine Receptor Modulation :

- Research indicates that compounds with structural similarities to 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone can act as selective antagonists for dopamine D3 receptors. This receptor is implicated in several neuropsychiatric disorders and addiction pathways. By modulating D3 receptor activity, such compounds may offer therapeutic benefits in treating conditions like cocaine addiction and other dopamine-related disorders .

Synthesis and Characterization

The synthesis of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone can be achieved through several methods:

- Condensation Reactions : The compound can be synthesized via the condensation of appropriate aniline derivatives with ketones or aldehydes under acidic or basic conditions.

- Characterization Techniques : Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of related compounds, it was found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. These findings suggest that 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone could serve as a lead compound for further development into anticancer therapeutics.

Case Study 2: Neuropharmacological Effects

A series of experiments were conducted to evaluate the effects of similar compounds on dopamine receptor modulation. In vivo studies demonstrated that these compounds could effectively reduce hyperlocomotion induced by opioids in animal models, indicating potential applications in managing opioid addiction .

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to active sites: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating receptor activity: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituents on the phenyl and anilino groups significantly influence reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and chloro (electron-withdrawing) substituents modulate reactivity. Methoxy enhances resonance stabilization, while chloro reduces electron density, affecting interactions with biological targets ().

- Lipophilicity : Ethyl and cyclohexyl groups elevate logP values, enhancing membrane permeability but reducing aqueous solubility ().

Physicochemical Properties

- Hydrogen Bonding: Methoxy and amino groups contribute to hydrogen bond donor/acceptor counts (e.g., 1 H-bond donor in 4-methoxyanilino derivatives), influencing solubility and bioavailability ().

- Topological Polar Surface Area (TPSA) : Analogs with methoxy groups (TPSA ~38 Ų) exhibit moderate polarity, balancing membrane permeability and solubility ().

Biological Activity

1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It acts on various receptors, potentially functioning as an agonist or antagonist, thereby influencing signaling pathways within cells.

Antimicrobial Activity

Research indicates that 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

This data suggests that the compound has comparable efficacy to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that the compound can exhibit cytotoxic effects against various cancer cell lines. For instance, testing on HeLa cells revealed no significant toxicity at concentrations up to 200 µM, indicating a favorable safety profile while retaining potential anticancer activity .

Study on Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of several derivatives of the compound against resistant bacterial strains. The results indicated that modifications in the structure significantly impacted the antibacterial potency, highlighting the importance of the ethyl and methoxy substitutions in enhancing bioactivity .

Synthesis and Structure-Activity Relationship (SAR)

Research focusing on the synthesis of related compounds has provided insights into their structure-activity relationships. It was found that introducing different substituents can modulate both the solubility and biological activity of these compounds. For example, derivatives with halogen substitutions showed enhanced activity against resistant strains compared to their unsubstituted counterparts .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone?

- Methodological Answer : Synthesis often involves multi-step organic reactions, such as:

- S-Alkylation : Reacting thiol-containing intermediates with halogenated ketones under alkaline conditions (e.g., K₂CO₃ in DMF), as demonstrated in analogous sulfanyl-propanone syntheses .

- Condensation Reactions : Coupling 4-ethylphenylacetone derivatives with 4-methoxyaniline via nucleophilic substitution, requiring controlled pH and temperature to optimize yield .

- Catalytic Optimization : Use of Pd/C or CuI catalysts for aryl coupling steps, though specific conditions may vary due to proprietary protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., ethylphenyl protons at δ 1.2–2.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles (e.g., C=O bond length ~1.21 Å, dihedral angles between aromatic rings) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 325.18) .

Q. What functional groups dictate its reactivity?

- Methodological Answer :

- Propanone Backbone : The ketone group (C=O) participates in nucleophilic additions (e.g., Grignard reactions) and reductions .

- 4-Methoxyanilino Group : The amine (-NH-) enables Schiff base formation, while the methoxy (-OCH₃) directs electrophilic substitution in aromatic rings .

- Ethylphenyl Substituent : The ethyl group enhances lipophilicity, influencing solubility in non-polar solvents .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and optimize structure?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to simulate interactions with biological targets (e.g., kinases or GPCRs) identified in cellular assays .

- QSAR Studies : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data from analogs (e.g., anti-inflammatory IC₅₀ values) .

- DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic attacks on the methoxyphenyl ring .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanism .

- Purity Analysis : Employ HPLC (≥95% purity) to rule out impurities affecting bioactivity .

- Dose-Response Studies : Compare EC₅₀ values across studies to identify inconsistencies in potency .

Q. What strategies mitigate challenges in scaling up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.